molecular formula C15H16N2O5 B121252 Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate CAS No. 58610-65-4

Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate

Cat. No.: B121252
CAS No.: 58610-65-4
M. Wt: 304.3 g/mol
InChI Key: FQVVPISPHQOPFC-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture integrating a [1,3]dioxolane ring and an indolizine system.

Properties

IUPAC Name

ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-2-20-13(18)8-10-7-12-15(21-5-6-22-15)3-4-17(12)14(19)11(10)9-16/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVVPISPHQOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124967
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-65-4
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58610-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The cyano group and the spiro structure play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate 6'-CN, 5'-oxo, 7'-ethyl acetate C₁₇H₁₇N₃O₅ 343.34 Spiro[dioxolane-indolizine] core; electron-withdrawing cyano group
Ethyl 2-(6-(acetamidomethyl)-5-oxo-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate 6'-acetamidomethyl, 7-propanoate C₁₈H₂₄N₂O₆ 364.40 Acetamidomethyl enhances solubility; propanoate ester increases lipophilicity
Ethyl 6-amino-5-cyano-1',3'-dihydro-5'-methyl-2'-oxo-2-propylspiro[4H-pyran-4,3'-indole]-3-carboxylate 6-amino, 5-CN, 5'-methyl, 2-propyl C₂₀H₂₁N₃O₄ 367.40 Pyran-indole spiro system; amino and cyano groups enhance H-bonding
Methyl (E)-2-(5'-(4-hydroxy-3-methoxystyryl)-2'-oxospiro[dioxolane-indoline]-1'-yl)acetate 5'-styryl, 4-hydroxy-3-methoxy substituents C₂₂H₂₁NO₇ 411.41 Extended conjugation via styryl group; antioxidant activity reported

Physicochemical Properties

  • Solubility: Ethyl acetate and propanoate esters () impart moderate lipophilicity, whereas amino-substituted analogues () exhibit improved aqueous solubility due to H-bonding.

Stability and Reactivity

  • Thermal Sensitivity : Safety guidelines for recommend avoiding heat, indicating thermal instability common to spirocyclic esters.
  • Hydrolytic Susceptibility : The ester linkage in the target compound may hydrolyze under acidic/basic conditions, analogous to .

Biological Activity

Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Synthesis

This compound is characterized by its unique spiro structure, which contributes to its biological activity. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reaction efficiency .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the spiro structure. For instance, a study evaluated several spiro compounds for their activity against various microorganisms such as Escherichia coli, Pseudomonas putida, and Candida albicans. The results indicated that some derivatives exhibited moderate antimicrobial activity, suggesting that this compound could have similar potential .

MicroorganismActivity Level
Escherichia coliModerate
Pseudomonas putidaLow
Candida albicansModerate

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity exhibited by some spiro compounds. Research indicates that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits for epilepsy and other neurological disorders. Further studies are necessary to elucidate the specific effects of this compound in this regard .

Case Studies and Research Findings

A notable study focused on the synthesis of various spiro compounds and their biological evaluations. The researchers utilized microwave-assisted synthesis to improve yields and reduce reaction times. The resulting compounds were screened for antimicrobial activity using the disc diffusion method. Among the tested derivatives, several showed promising results against both bacterial and fungal strains .

In another case study examining the structure-activity relationship (SAR) of spiro compounds, it was found that modifications at specific positions significantly influenced their biological activities. This suggests that this compound could be further optimized for enhanced efficacy through structural modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate?

  • Methodological Answer : A common procedure involves dissolving precursor analogues (e.g., ethyl/methyl acetates) in dry dichloromethane, followed by sequential addition of hydrazonyl chloride and triethylamine. The reaction is stirred at room temperature until completion (monitored via TLC). Workup includes aqueous extraction, drying over sodium sulfate, and purification via column chromatography (ethyl acetate/n-hexane eluents) . Alternative routes utilize Fe-based catalysts (e.g., Bu4N[Fe(CO)₃NO]) under nitrogen to facilitate cycloaddition, followed by reduction with NaBH₄ or NaBH₃CN .

Q. How can functional groups in this compound be characterized experimentally?

  • Methodological Answer :

  • Cyano group : Detect via sharp IR absorption near 2240 cm⁻¹ and ¹³C NMR signals at ~110–120 ppm.
  • Spiro ring system : Confirm through X-ray crystallography, which reveals puckering parameters and bond angles .
  • Ester and oxo groups : Use ¹H NMR (ester protons at δ 1.2–1.4 ppm for ethyl groups; carbonyls at δ 170–180 ppm in ¹³C NMR) .

Q. What are the stability and handling precautions for this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in a desiccator to prevent hydrolysis of the cyano or ester groups. Avoid prolonged exposure to heat (>40°C) and moisture. Use gloveboxes for air-sensitive steps (e.g., catalyst-mediated reactions) .

Advanced Research Questions

Q. What reaction mechanisms underpin the use of Fe-based catalysts in synthesizing spiro-indolizine derivatives?

  • Methodological Answer : Fe catalysts (e.g., Bu4N[Fe(CO)₃NO]) promote [3+2] cycloaddition by stabilizing reactive intermediates via back-donation. The Fe center coordinates to isocyanides or diazo compounds, lowering the activation energy for spiro-ring formation. Post-reduction with NaBH₄ selectively reduces imine intermediates without affecting ester groups .

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer :

  • Solvent choice : Use 1,2-DCE for Fe-catalyzed reactions due to its polarity and stability under reflux .
  • Catalyst loading : Optimize Fe catalyst to 5–10 mol% to balance cost and efficiency.
  • Temperature control : Maintain reflux (40–80°C) for 3–5 hours, monitoring via TLC.
  • Workup : Purify via gradient column chromatography (0–30% ethyl acetate in hexane) to isolate the product from regioisomers .

Q. How can advanced crystallographic techniques resolve structural ambiguities in spiro systems?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELX) can determine bond lengths, angles, and ring puckering (Cremer-Pople parameters). For example, the spiro carbon’s tetrahedral geometry and dihedral angles between fused rings are critical for confirming the indolizine-dioxolane linkage .

Q. How do researchers reconcile contradictions in reported synthetic methods (e.g., varying catalysts or solvents)?

  • Methodological Answer : Compare reaction kinetics and intermediates:

  • Fe-catalyzed routes favor sp³-sp² hybridization in intermediates, enabling diastereoselectivity.
  • Triethylamine-mediated routes proceed via nucleophilic attack but may lack stereocontrol.
  • Validate via HRMS and 2D NMR (COSY, NOESY) to identify regioisomers or byproducts .

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